Phosphoramidazidothioic O-acid
Description
Phosphoramidazidothioic O-acid is an organophosphorus compound characterized by a phosphorus center bonded to an amido group (-NH₂), an azido group (-N₃), a thio group (=S), and a hydroxyl group (-OH) at the O-position. These compounds typically exhibit reactivity influenced by the sulfur substitution (thio group) and the presence of labile substituents like azides or amides, which dictate their applications in agrochemicals, pharmaceuticals, or chemical synthesis intermediates .
Properties
CAS No. |
25757-07-7 |
|---|---|
Molecular Formula |
H3N4OPS |
Molecular Weight |
138.09 g/mol |
InChI |
InChI=1S/H3N4OPS/c1-3-4-6(2,5)7/h(H3,2,5,7) |
InChI Key |
FIOFQVCUWVSCGE-UHFFFAOYSA-N |
Canonical SMILES |
NP(=S)(N=[N+]=[N-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phosphoramidazidothioic O-acid typically involves the reaction of phosphorus trichloride with ammonia and hydrogen sulfide. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity levels of the final product.
Chemical Reactions Analysis
Chemical Context and Structural Insights
Phosphoramidazidothioic O-acid likely combines a phosphoramidate backbone (P–N bond) with azide (–N₃) and thioic acid (–S–OH) functional groups. Key reaction mechanisms can be inferred from general phosphoramidate and sulfur-containing compound chemistry:
Phosphoramidate Reactivity
Phosphoramidates are synthesized via methods such as:
-
Salt elimination : Reacting phosphoryl halides with amines.
-
Oxidative cross-coupling : Using chlorinating agents (e.g., CCl₄) to activate P–O bonds for nucleophilic substitution with amines .
-
Azide routes : Substituting phosphoryl azides with amines or thiols .
Thioic Acid and Azide Reactivity
-
Thioic acids (–S–OH) may participate in redox reactions, forming disulfides or sulfonic acids.
-
Azide groups (–N₃) can undergo Staudinger reactions, Huisgen cycloadditions (click chemistry), or decompose to release nitrogen gas.
Inferred Reaction Pathways
Based on analogous systems, potential reactions include:
2.1. Nucleophilic Substitution
The phosphoryl center could react with nucleophiles (e.g., alcohols, amines):
Example : Reaction with methanol to form methoxy derivatives.
2.2. Redox Reactions
-
Azide reduction : Catalytic hydrogenation or phosphine treatment to convert –N₃ to –NH₂:
-
Thioic acid oxidation : Conversion to sulfonic acid (–SO₃H) via oxidizing agents like H₂O₂.
2.3. Thermal Decomposition
Azide groups may decompose exothermically, releasing nitrogen gas:
Data Gaps and Recommendations
No experimental data or literature on this specific compound were identified in the provided sources. To advance research:
Scientific Research Applications
Phosphoramidazidothioic O-acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphoramidazidothioic O-acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Phosphoramidazidothioic O-acid with structurally related organophosphorus compounds, focusing on substituents, molecular formulas, CAS numbers, and applications. Data are derived from the provided evidence, with gaps noted where information is unavailable.
Key Structural and Functional Differences:
Substituent Diversity: this compound is unique in combining an azido group (-N₃) with an amido group (-NH₂), which may confer explosive or high-energy properties absent in analogs like methidathion (focused on insecticidal activity) . Methylphosphonothioic O,O-acid lacks nitrogen-based substituents but features dual hydroxyl groups, enhancing its acidity compared to esters like O,O-diethyl phosphorochloridothioate .
Reactivity and Stability :
- Azido-containing compounds (e.g., hypothetical this compound) are prone to decomposition under heat or light, unlike the more stable phosphoramidothioic acid esters (e.g., DMPA), which are designed for prolonged environmental persistence in herbicides .
- Thio groups (=S) increase nucleophilicity compared to oxo analogs, making compounds like methidathion more reactive toward acetylcholinesterase inhibition in pests .
Applications: Methidathion and DMPA are commercial agrochemicals, whereas methylphosphonothioic O,O-acid and O,O-diethyl phosphorochloridothioate serve as intermediates in organophosphorus synthesis .
Research Findings and Limitations
- Synthetic Routes : Phosphoramidothioic acids are often synthesized via nucleophilic substitution or Diels-Alder reactions, as seen in phosphorylated formaldehyde derivatives . However, azido group incorporation (as in this compound) may require specialized methods like Staudinger reactions .
- Toxicity and Safety: Compounds like methidathion exhibit high mammalian toxicity (LD₅₀ ~25 mg/kg in rats) due to cholinesterase inhibition, a trait shared by many thio-phosphorus esters . In contrast, hydroxyl-bearing analogs (e.g., methylphosphonothioic O,O-acid) are less toxic but more corrosive .
- Data Gaps : Detailed spectroscopic data (e.g., IR, NMR) and thermodynamic properties (melting point, solubility) for this compound are unavailable in the provided evidence, necessitating consultation with primary databases like PubChem or NIST .
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